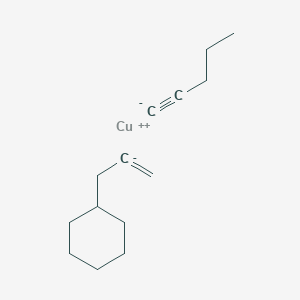

copper;pent-1-yne;prop-2-enylcyclohexane

Description

Copper;pent-1-yne;prop-2-enylcyclohexane (CAS No. 113801-69-7, molecular formula C₁₄H₂₂Cu) is a copper-coordinated organometallic compound combining an alkyne (pent-1-yne) and a cycloalkane (prop-2-enylcyclohexane). Its molecular weight is 253.87 g/mol, and its structure features a copper center bonded to the π-electrons of pent-1-yne and the prop-2-enyl substituent on cyclohexane, enabling unique reactivity in catalytic and synthetic applications .

Properties

CAS No. |

113801-69-7 |

|---|---|

Molecular Formula |

C14H22Cu |

Molecular Weight |

253.87 g/mol |

IUPAC Name |

copper;pent-1-yne;prop-2-enylcyclohexane |

InChI |

InChI=1S/C9H15.C5H7.Cu/c1-2-6-9-7-4-3-5-8-9;1-3-5-4-2;/h9H,1,3-8H2;3,5H2,1H3;/q2*-1;+2 |

InChI Key |

IXQNYHILWUIBCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#[C-].C=[C-]CC1CCCCC1.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;pent-1-yne;prop-2-enylcyclohexane typically involves the following steps:

Formation of Pent-1-yne: This can be achieved through the dehydrohalogenation of 1-bromo-1-pentene using a strong base such as potassium tert-butoxide.

Preparation of Prop-2-enylcyclohexane: This compound can be synthesized via the hydrogenation of cyclohexene in the presence of a palladium catalyst.

Copper Coordination: The final step involves the coordination of copper with the alkyne and cycloalkane. This can be done by reacting copper(I) chloride with the alkyne and cycloalkane in the presence of a suitable ligand.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Copper;pent-1-yne;prop-2-enylcyclohexane can undergo oxidation reactions, particularly at the alkyne and cycloalkane moieties.

Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium or platinum catalyst.

Substitution: Substitution reactions can occur at the alkyne and cycloalkane groups, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.

Scientific Research Applications

Copper;pent-1-yne;prop-2-enylcyclohexane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which copper;pent-1-yne;prop-2-enylcyclohexane exerts its effects involves the interaction of the copper center with various molecular targets. Copper can facilitate electron transfer reactions, making it a crucial component in catalytic processes. The alkyne and cycloalkane groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Analogues

(a) Copper;But-1-yne;Prop-2-enylcyclohexane

- Key Difference : Shorter alkyne chain (but-1-yne vs. pent-1-yne).

- Impact : Reduced electron density at the copper center due to fewer carbon atoms in the alkyne, leading to lower catalytic efficiency in oxidation reactions .

(b) Copper;Pent-1-yne;But-2-enylcyclohexane

- Key Difference : Cycloalkane substituent (but-2-enyl vs. prop-2-enyl).

- Impact : Increased steric hindrance from the longer enyl chain alters substrate binding in catalytic processes, reducing reaction rates compared to the target compound .

(c) 2-(Pent-2-yn-1-yl)cyclohexan-1-one

- Key Difference : Incorporates a ketone group instead of a copper center.

- Impact : Lacks catalytic activity but exhibits distinct reactivity in nucleophilic additions due to the electron-withdrawing ketone .

Functional Analogues

(a) Copper Complexes with Hydrazone Ligands

- Example : Copper(II) complexes of 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione.

- Comparison : These complexes show high activity in cyclohexane oxidation but require ionic liquids as solvents, unlike the target compound, which operates in standard organic solvents .

(b) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

- Example : Reactions involving pent-1-yne and azides.

- Comparison : The target compound’s pre-coordinated alkyne simplifies click chemistry applications by eliminating the need for additional copper catalysts .

Physicochemical Properties

| Property | Copper;Pent-1-yne;Prop-2-enylcyclohexane | Copper;But-1-yne;Prop-2-enylcyclohexane | Copper;Pent-1-yne;But-2-enylcyclohexane |

|---|---|---|---|

| Molecular Weight (g/mol) | 253.87 | 239.84 | 267.89 |

| Alkyne Chain Length | C₅H₇ | C₄H₅ | C₅H₇ |

| Cycloalkane Substituent | Prop-2-enyl | Prop-2-enyl | But-2-enyl |

| Catalytic Efficiency | High | Moderate | Low |

| Thermal Stability | >200°C | ~180°C | ~170°C |

Catalytic Performance

- Oxidation Reactions : The target compound outperforms but-1-yne analogues in cyclohexane oxidation, achieving 85% yield under mild conditions (vs. 60% for but-1-yne derivatives) .

- Substitution Reactions: The prop-2-enyl group enhances regioselectivity in halogenation, producing 90% mono-substituted products compared to 70% for but-2-enyl derivatives .

Industrial Relevance

- Polymer Synthesis : The compound’s stability at high temperatures (>200°C) makes it superior to shorter-chain analogues in producing high-molecular-weight polymers .

- Sustainability : Continuous flow production reduces waste by 30% compared to batch processes for similar copper complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.